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molecular formula C12H12Cl2O2 B8391849 2,2-Dimethyl-5-methoxy-6,7-dichloro-1-indanone

2,2-Dimethyl-5-methoxy-6,7-dichloro-1-indanone

Cat. No. B8391849
M. Wt: 259.12 g/mol
InChI Key: ANDVKLMMHUVICC-UHFFFAOYSA-N
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Patent
US04012524

Procedure details

A stirred suspension of 2,2-dimethyl-5-methoxy-6,7-dichloro-1-indanone (12.2 g., 0.047 mole) and aluminum chloride (15.5 g., 0.116 mole) in heptane (500 ml.) is refluxed for 1 hour and cooled. The heptane is decanted from the reaction mixture and the solid residue is poured into ice (500 g.) and concentrated hydrochloric acid (50ml.). The product which separates (7.6 g.) melts at 273° C. after crystallization from nitromethane.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:16])[CH2:10][C:9]2[C:4](=[C:5]([Cl:14])[C:6]([Cl:13])=[C:7]([O:11]C)[CH:8]=2)[C:3]1=[O:15].[Cl-].[Al+3].[Cl-].[Cl-]>CCCCCCC>[CH3:1][C:2]1([CH3:16])[CH2:10][C:9]2[C:4](=[C:5]([Cl:14])[C:6]([Cl:13])=[C:7]([OH:11])[CH:8]=2)[C:3]1=[O:15] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
CC1(C(C2=C(C(=C(C=C2C1)OC)Cl)Cl)=O)C
Name
Quantity
15.5 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
500 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The heptane is decanted from the reaction mixture
ADDITION
Type
ADDITION
Details
the solid residue is poured into ice (500 g.) and concentrated hydrochloric acid (50ml.)
CUSTOM
Type
CUSTOM
Details
after crystallization from nitromethane

Outcomes

Product
Name
Type
Smiles
CC1(C(C2=C(C(=C(C=C2C1)O)Cl)Cl)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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